

# Application Notes: Pyridinium Iodide for High-Efficiency Perovskite Solar Cell Fabrication

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pyridinium iodide*

Cat. No.: *B8574197*

[Get Quote](#)

Audience: Researchers, scientists, and professionals in solar cell technology and materials science.

## Introduction

Perovskite solar cells (PSCs) have shown remarkable progress, achieving power conversion efficiencies (PCEs) competitive with traditional silicon-based solar cells.[1] However, ionic defects, particularly at the surface and grain boundaries of the perovskite film, create pathways for non-radiative recombination of charge carriers, which compromises both the efficiency and long-term stability of the devices.[2] Surface passivation has emerged as a critical strategy to mitigate these defects. **Pyridinium iodide** (Pyl), an organic halide salt, has been identified as a highly effective surface passivation agent.[2][3] Unlike traditional Lewis base passivators like pyridine, which primarily interact with under-coordinated lead ions, **Pyridinium iodide** can passivate both cationic and anionic defects, leading to significant improvements in device performance and stability.[2]

## Mechanism of Action: Dual Defect Passivation

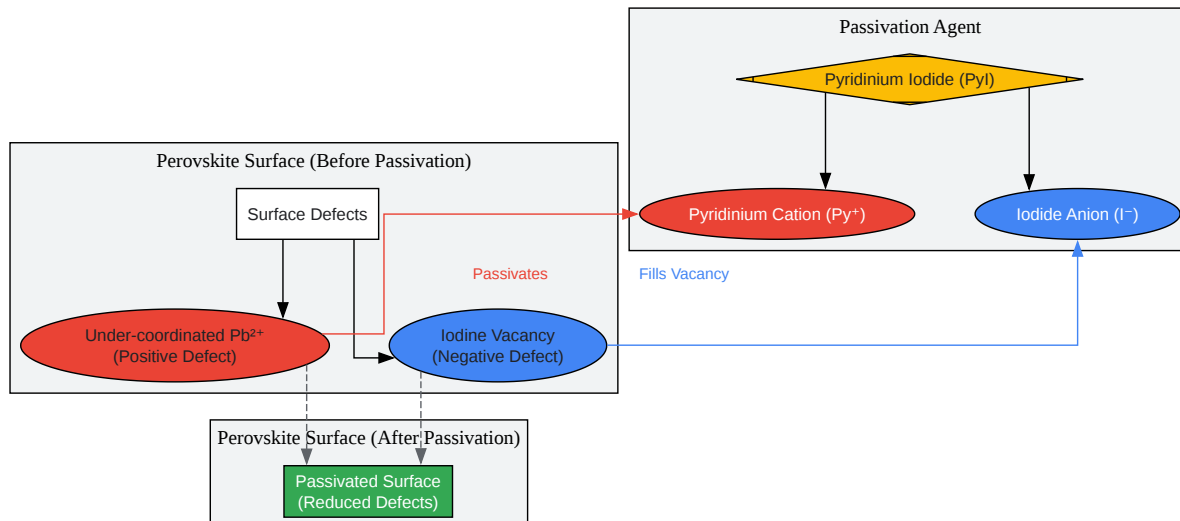
The primary challenge in perovskite films is the prevalence of ionic defects, such as under-coordinated lead ions ( $\text{Pb}^{2+}$ ) and halide (iodide) vacancies. These defects act as charge traps, hindering device performance.

**Pyridinium iodide** offers a comprehensive passivation solution due to its zwitterionic nature. The pyridinium cation ( $\text{Py}^+$ ) can interact with negatively charged defects, while the iodide anion

(I<sup>-</sup>) can fill iodine vacancies. This dual-action mechanism effectively neutralizes a wider range of surface traps compared to single-function passivators.[2]

- Passivation of Cationic Defects: The nitrogen atom in the pyridinium ring can coordinate with Pb<sup>2+</sup> ions, passivating positively charged defects.[4]
- Passivation of Anionic Defects: The iodide ion (I<sup>-</sup>) from Pyl fills negatively charged iodine vacancies on the perovskite surface.[2]

This simultaneous passivation of both types of defects reduces non-radiative recombination, leading to a significant enhancement in the open-circuit voltage (V<sub>oc</sub>) and fill factor (FF) of the solar cell.[2]



[Click to download full resolution via product page](#)

Mechanism of dual defect passivation by **Pyridinium Iodide**.

## Application Protocols

### Protocol 1: Preparation of Pyridinium Iodide (Pyl) Passivation Solution

This protocol details the preparation of the Pyl solution for post-treatment of the perovskite film.

Materials:

- **Pyridinium Iodide** (Pyl) powder (CAS: 18820-83-2)[3]
- Isopropanol (IPA), anhydrous ( $\geq 99.7\%$ )
- Magnetic stirrer and stir bar
- Volumetric flask and airtight vial for storage

Procedure:

- **Determine Concentration:** Prepare a Pyl solution in IPA. A common concentration range is 0.5 mg/mL to 10 mg/mL.[5] An optimized concentration is crucial for achieving the best device performance.
- **Weighing:** In a controlled environment (e.g., a nitrogen-filled glovebox), accurately weigh the required amount of Pyl powder.
- **Dissolution:** Add the weighed Pyl powder to the corresponding volume of anhydrous IPA in a volumetric flask.
- **Mixing:** Stir the solution using a magnetic stirrer at room temperature for approximately 1 hour or until the Pyl is fully dissolved.
- **Storage:** Store the solution in a sealed, airtight vial in a dark, dry environment, such as a glovebox, to prevent degradation from moisture and light.

## Protocol 2: Fabrication of Planar Perovskite Solar Cell with Pyl Surface Passivation

This protocol describes a typical fabrication process for a planar n-i-p perovskite solar cell, incorporating the Pyl surface treatment step.

### Materials & Substrates:

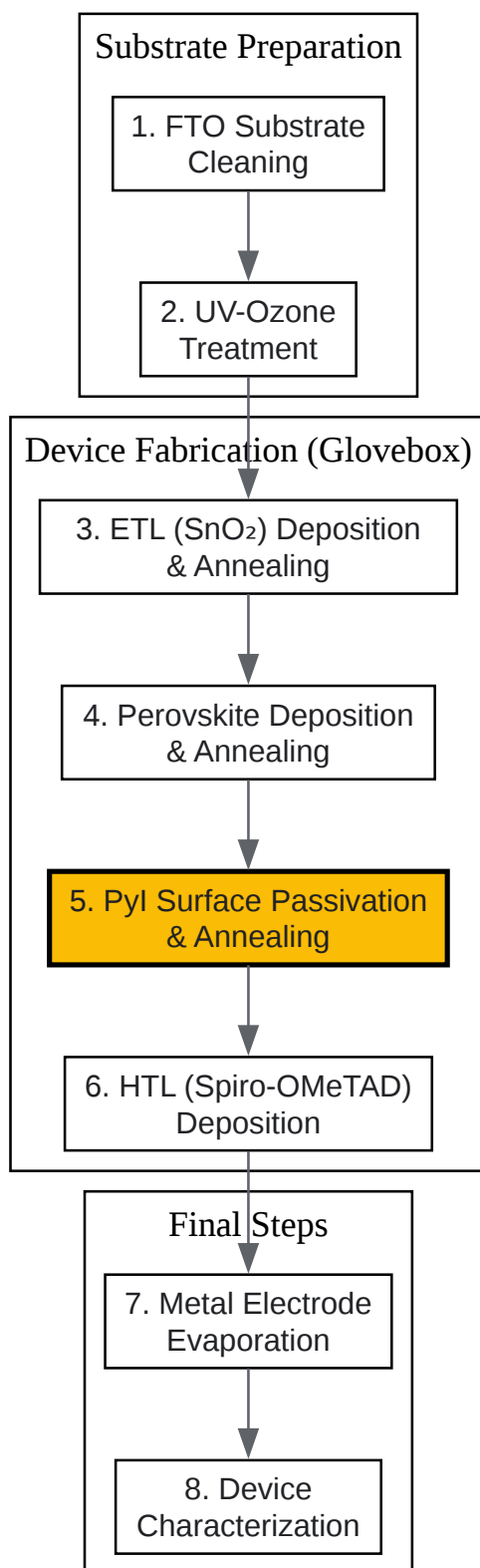
- FTO-coated glass substrates
- Electron Transport Layer (ETL) precursor (e.g.,  $\text{SnO}_2$ )
- Perovskite precursors (e.g.,  $\text{CsI}$ ,  $\text{PbI}_2$ ,  $\text{FAI}$ ,  $\text{MAI}$  in  $\text{DMF:DMSO}$ )
- **Pyridinium Iodide** (Pyl) solution (from Protocol 1)
- Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP)
- Metal for top electrode (e.g., Gold)
- Solvents: Deionized water, isopropanol, acetone
- Equipment: Spin coater, hot plates, thermal evaporator, solar simulator, UV-Ozone cleaner

### Procedure:

- Substrate Cleaning:
  - Sequentially sonicate FTO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.<sup>[6]</sup>
  - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15-20 minutes before use.
- Electron Transport Layer (ETL) Deposition:

- Deposit an  $\text{SnO}_2$  layer onto the cleaned FTO substrate. This can be done by spin-coating a commercial  $\text{SnO}_2$  nanoparticle solution (e.g., at 3000 RPM for 30s).[7]
- Anneal the substrates at  $150^\circ\text{C}$  for 30 minutes in ambient air.[7]
- Perovskite Layer Deposition (in a Nitrogen Glovebox):
  - Prepare the perovskite precursor solution (e.g., dissolving  $\text{CsI}$  and  $\text{PbI}_2$  in a DMF:DMSO solvent mixture).[8]
  - Spin-coat the perovskite precursor solution onto the ETL layer. A two-step process is common, involving a low-speed spin followed by a high-speed spin.[6][7]
  - During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.[7]
  - Anneal the perovskite film on a hotplate. A typical condition is  $100\text{-}150^\circ\text{C}$  for 10-45 minutes.[6][7]
- **Pyridinium Iodide (Pyl) Surface Passivation:**
  - After the perovskite film has cooled to room temperature, apply the Pyl solution.
  - Spin-coat approximately 70  $\mu\text{L}$  of the prepared Pyl solution onto the surface of the perovskite film.[5]
  - Anneal the Pyl-treated film at a moderate temperature, for instance,  $100^\circ\text{C}$  for 5 minutes, to promote the passivation reaction and remove residual solvent.[5]
- Hole Transport Layer (HTL) Deposition:
  - Prepare the Spiro-OMeTAD solution with dopants ( $\text{Li-TFSI}$  and  $\text{tBP}$ ).
  - Spin-coat the HTL solution onto the Pyl-passivated perovskite layer (e.g., at 4000 RPM for 25-30 seconds).[5][7]
- Top Electrode Deposition:

- Mask the device area and deposit the metal electrode (e.g., 80-100 nm of Gold or Silver) via thermal evaporation under high vacuum.
- Device Characterization:
  - Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.



[Click to download full resolution via product page](#)

Fabrication workflow for perovskite solar cells with Pyl passivation.

## Performance Data

The application of **Pyridinium Iodide** as a surface passivator results in a marked improvement in the photovoltaic performance of planar perovskite solar cells. The primary enhancements are seen in the open-circuit voltage (Voc) and fill factor (FF), which are directly related to the reduction of non-radiative recombination.

Table 1: Comparison of Photovoltaic Parameters The following table summarizes the performance of perovskite solar cells with and without Pyl treatment, demonstrating its effectiveness compared to no treatment and treatment with pyridine (Py) alone.

Treatment Group	VOC (V)	JSC (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
Pristine (No Treatment)	1.121	23.31	72.10	18.83
Pyridine (Py) Treated	1.152	23.41	75.46	20.37
Pyridinium Iodide (Pyl) Treated	1.187	23.45	76.98	21.42

Data sourced from Du, Y., et al. (2021).[2]

The data clearly indicates that the Pyl-treated device achieved a champion efficiency of 21.42%, significantly higher than the pristine (18.83%) and Py-treated (20.37%) devices.[2] The most substantial gain was in the Voc, which increased from 1.121 V to 1.187 V, confirming the effective suppression of voltage-sapping recombination pathways by Pyl.[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium iodide | Borun New Material - ChemBorun [chemborun.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. techscience.com [techscience.com]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
- 8. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Pyridinium Iodide for High-Efficiency Perovskite Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8574197#pyridinium-iodide-in-perovskite-solar-cell-fabrication]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)